molecular formula C29H34N2O4S B13899088 tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate

tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate

Cat. No.: B13899088
M. Wt: 506.7 g/mol
InChI Key: PPCGNIONQKAWQY-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a methoxy(methyl)amino group, and a tritylsulfanyl group.

Preparation Methods

The synthesis of tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tert-butyl carbamate group: This step typically involves the reaction of tert-butyl chloroformate with an amine to form the tert-butyl carbamate.

    Introduction of the methoxy(methyl)amino group: This can be achieved through a nucleophilic substitution reaction where a methoxy(methyl)amine reacts with an appropriate electrophile.

    Attachment of the tritylsulfanyl group: This step involves the reaction of a tritylthiol with a suitable leaving group on the intermediate compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

tert-Butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy(methyl)amino group or the tritylsulfanyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be used in the study of enzyme inhibition and protein interactions due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C29H34N2O4S

Molecular Weight

506.7 g/mol

IUPAC Name

tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate

InChI

InChI=1S/C29H34N2O4S/c1-28(2,3)35-27(33)30-25(26(32)31(4)34-5)21-36-29(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20,25H,21H2,1-5H3,(H,30,33)

InChI Key

PPCGNIONQKAWQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC

Origin of Product

United States

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